Silane, chlorodimethyl(3,3,3-trifluoropropyl)-

説明

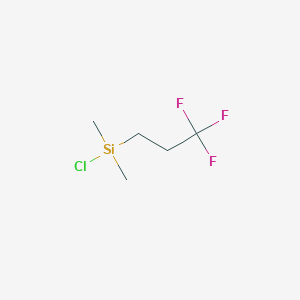

Silane, chlorodimethyl(3,3,3-trifluoropropyl)-, also known as Dimethyl (3,3,3-trifluoropropyl)chlorosilane, is a chemical compound with the empirical formula C5H10ClF3Si . It is a clear liquid that is colorless to straw yellow .

Molecular Structure Analysis

The molecular weight of Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is 190.67 . The SMILES string representation of its structure isCSi(Cl)CCC(F)(F)F . Physical And Chemical Properties Analysis

Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is a liquid at room temperature . It has a refractive index of 1.3720 to 1.3780 at 20°C . The density of this compound is 1.117 g/mL at 20°C .科学的研究の応用

Catalytic Potential and Material Enhancement

Catalysis and Material Support : Silanes, including chlorodimethyl(3,3,3-trifluoropropyl)-, have been utilized in catalysis by immobilizing transition metals into silica matrices. This application leverages the sol–gel technique for metal immobilization and grafting methods for organic moieties incorporation, demonstrating the role of silanes in enhancing the catalytic potential of materials (Adam, Appaturi, & Iqbal, 2012).

Surface Modification and Coatings

Wood Treatment and Surface Coating : Research shows the application of organo-functional silanes, including chlorodimethyl(3,3,3-trifluoropropyl)-, in the treatment and surface coating of wood. These treatments enhance wood's dimensional stability, durability, and fire resistance, showcasing the chemical's utility in creating protective and functional surfaces (Mai & Militz, 2004).

Dental Material Adhesion : In dentistry, silane coupling agents are used to promote adhesion between resin composites and etchable ceramic surfaces. This application underscores the importance of silanes in dental restorations, enhancing the longevity and aesthetic outcomes of dental materials (Matinlinna & Vallittu, 2007).

Polymer and Composite Material Enhancements

Polysiloxane-Immobilized Systems : Silanes are crucial in the synthesis and post-modification of polysiloxane-immobilized ligand systems, affecting the materials' metal uptake capacities and providing a versatile base for analytical and environmental applications. This showcases the role of silanes in modifying material properties for specific functionalities (El-Nahhal & El-Ashgar, 2007).

Adhesion Promotion : Organosilanes, including chlorodimethyl(3,3,3-trifluoropropyl)-, serve as adhesion promoters in various applications, including surface coatings, adhesives, and syntactic foams. Their use significantly enhances the bond strength between different materials, demonstrating their critical role in material science (Walker, 1991).

Biomedical Applications

Biomedical Implants : The review on silane coatings of metallic biomaterials highlights the potential of silane-based thin films in improving biocompatibility and durability of biomedical implants. This application points to the promising future of silanes in medical technology, especially in enhancing implant performance (Somasundaram, 2018).

Safety And Hazards

This compound is highly flammable and can cause severe skin burns and eye damage . It reacts violently with water and contact with water liberates toxic gas . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .

特性

IUPAC Name |

chloro-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAZUXSLKGQRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061722 | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trifluoropropyldimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

CAS RN |

1481-41-0 | |

| Record name | 3,3,3-Trifluoropropyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。